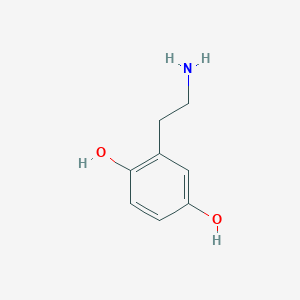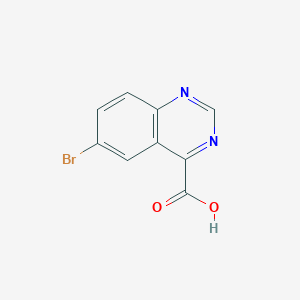
6-Bromoquinazoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoquinazoline-4-carboxylic acid is a compound of interest in various fields of chemistry and biology due to its potential applications in drug design and synthesis. The compound is characterized by the presence of a bromine atom on the quinazoline ring, which can significantly alter its chemical and physical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of derivatives of 6-bromoquinazoline has been explored in several studies. For instance, the Friedländer synthesis has been employed to incorporate 6-bromoquinoline into novel chelating ligands, starting from 3-bromobenzaldehyde and leading to a variety of bidentate and tridentate ligands . Another study describes the synthesis of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, which was synthesized from readily available chemicals and assessed for antibacterial activity . Additionally, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, has been reported, starting from 2-amino-5-methylbenzoic acid .
Molecular Structure Analysis
The molecular structure of 6-bromoquinazoline derivatives has been analyzed in various studies. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its crystallization in the triclinic system with specific unit cell parameters and stabilization by hydrogen bonds and π-stacking interactions . Such detailed structural analyses are crucial for understanding the molecular interactions and potential biological activities of these compounds.
Chemical Reactions Analysis
The reactivity of 6-bromoquinazoline derivatives has been investigated in the context of various chemical reactions. Bromination reactions are particularly relevant, as seen in the synthesis of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides, where halogenation with molecular bromine leads to cyclization and the formation of oxazoloquinoline derivatives . Another study discusses the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents, leading to various substituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromoquinazoline derivatives are influenced by the presence of the bromine atom and other substituents on the quinazoline ring. These properties include solubility, fluorescence, and quantum yield, which are important for applications such as photolabile protecting groups . The increased solubility and low fluorescence of brominated hydroxyquinoline make it useful as a caging group for biological messengers . The optical properties of 6-bromoquinoline derivatives, such as emission quantum yield, are also of interest, as indicated by the high emission quantum yield observed for 6,6'-biquinolines .
Scientific Research Applications
Fluorescent Brightening Agents
6-Bromoquinazoline-4-carboxylic acid and its derivatives demonstrate potential as fluorescent brightening agents. The synthesis process involves condensation reactions and treatments yielding various compounds, some of which are studied for their use in brightening applications (Rangnekar & Shenoy, 1987).
Antimicrobial Applications
Synthesized derivatives of this compound have been evaluated for their antimicrobial properties. These compounds were prepared through specific chemical reactions and tested for their effectiveness against various microbial strains (Patel, Mistry & Desai, 2006).
Photolabile Protecting Group
This compound derivatives have been explored as photolabile protecting groups. These compounds exhibit high efficiency and sensitivity to multiphoton-induced photolysis, useful for in vivo applications. They offer advantages like increased solubility and low fluorescence, beneficial in caging biological messengers (Fedoryak & Dore, 2002).
Antiviral and Cytotoxic Activities
Some synthesized compounds from this compound have shown distinct antiviral activities, particularly against viruses like Herpes simplex and vaccinia viruses. Additionally, their cytotoxic properties have been investigated, contributing to the research in antiviral medication development (Selvam et al., 2010).
Anticancer Properties
Research into this compound derivatives has also extended into the realm of cancer treatment. These compounds have been evaluated for their potential anticancer properties, with studies focusing on human renal, melanoma, and breast cancer cell lines. The compounds' antimicrobial properties have been assessed as well (Agbo et al., 2015).
Hypotensive Agents
Compounds derived from this compound have been synthesized and evaluated for their hypotensive activity. These compounds have shown varying degrees of blood pressure-lowering effects, contributing to the development of new hypotensive medications (Kumar, Tyagi & Srivastava, 2003).
Safety and Hazards
properties
IUPAC Name |
6-bromoquinazoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYXRDCYHWITRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621818 |
Source


|
| Record name | 6-Bromoquinazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
769916-07-6 |
Source


|
| Record name | 6-Bromoquinazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

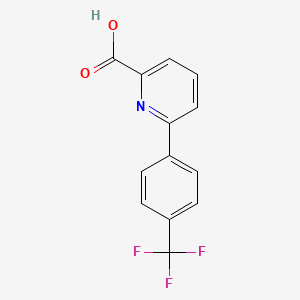


![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)
![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)
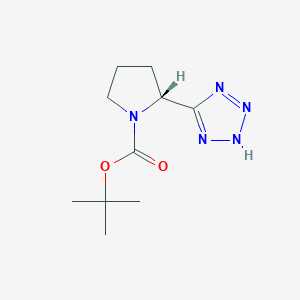
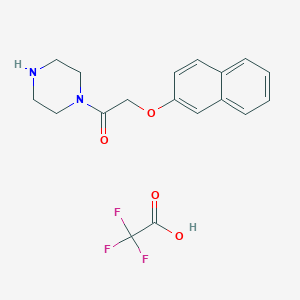
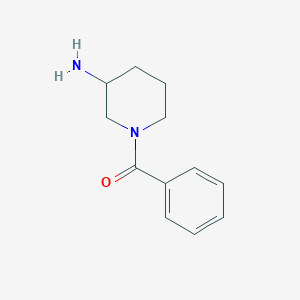
![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)
![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)
![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)
![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)
